

An In-depth Technical Guide to Heptyl Benzoate

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Compound of Interest

Compound Name:	Heptyl benzoate
CAS No.:	7155-12-6
Cat. No.:	B14017024

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **heptyl benzoate**, a benzoate ester recognized for its applications in various scientific and industrial fields. This document is intended to serve as a core resource for professionals in research and development.

Chemical Identification and Properties

Heptyl benzoate is scientifically known by its IUPAC name, **heptyl benzoate**.^[1] It is unambiguously identified in chemical databases and regulatory documents by its CAS number, 7155-12-6.^{[2][3][4][5][6]}

Data Presentation: Physicochemical Properties of **Heptyl Benzoate**

The following table summarizes the key quantitative data and physical properties of **heptyl benzoate**.

Property	Value	Source
IUPAC Name	heptyl benzoate	PubChem[1]
CAS Number	7155-12-6	LookChem, P&S Chemicals, The Good Scents Company, NIST WebBook[2][3][4][5]
Molecular Formula	C ₁₄ H ₂₀ O ₂	PubChem, NIST WebBook[1][5]
Molecular Weight	220.31 g/mol	PubChem[3]
Specific Gravity	0.980 @ 25°C	The Good Scents Company, Perflavory[4][5]
Refractive Index	1.4925 @ 25°C	The Good Scents Company, Perflavory[4][5]
Flash Point	127.78 °C (262.00 °F)	The Good Scents Company, Perflavory[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **heptyl benzoate** are crucial for its application in research and development.

2.1. Synthesis of **Heptyl Benzoate** via Fischer Esterification

This protocol describes a general method for the synthesis of **heptyl benzoate** from benzoic acid and heptanol using an acid catalyst.

Materials:

- Benzoic acid
- n-Heptanol
- Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

- Toluene (or another suitable solvent for azeotropic removal of water)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine benzoic acid and a molar excess of n-heptanol (e.g., a 1:3 molar ratio). Add a sufficient amount of toluene to facilitate azeotropic removal of water.
- **Catalyst Addition:** With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is approaching completion.

- **Work-up:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- **Neutralization and Extraction:** Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then a final wash with brine.
- **Drying and Solvent Removal:** Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent and excess heptanol under reduced pressure using a rotary evaporator.
- **Purification:** The crude **heptyl benzoate** can be further purified by vacuum distillation if necessary.

2.2. Analysis of **Heptyl Benzoate** by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **heptyl benzoate**.

Instrumentation and Conditions (Typical):

- **Gas Chromatograph:** Equipped with a split/splitless injector and a mass selective detector.
- **Column:** A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μm film thickness is commonly used for benzoate ester analysis.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- **Injector Temperature:** 250°C.
- **Oven Temperature Program:** An initial temperature of around 70-90°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of approximately 280°C, held for several minutes.
- **Mass Spectrometer:**
 - **Transfer Line Temperature:** 280°C.

- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-350.

Sample Preparation:

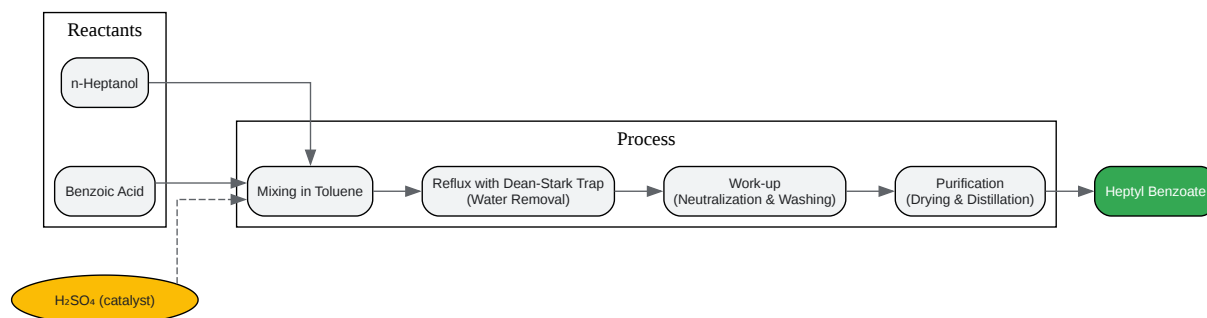
- Prepare a standard stock solution of **heptyl benzoate** in a suitable solvent (e.g., ethanol or hexane).
- For liquid samples, a direct injection or a liquid-liquid extraction (LLE) into an appropriate organic solvent may be performed.
- For solid or semi-solid matrices, headspace sampling or solid-phase microextraction (SPME) can be employed to isolate the volatile **heptyl benzoate**.
- An internal standard (e.g., another ester with a similar structure that is not present in the sample) can be added for accurate quantification.

Data Analysis:

- Identification: The retention time and the fragmentation pattern in the mass spectrum of the analyte peak are compared to a known standard of **heptyl benzoate**.
- Quantification: A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of **heptyl benzoate** in the sample is determined by comparing its peak area to the calibration curve.

Visualized Workflow: Synthesis of Heptyl Benzoate

The following diagram illustrates the Fischer esterification process for synthesizing **heptyl benzoate**.



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Caption: Fischer Esterification workflow for **Heptyl Benzoate** synthesis.

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